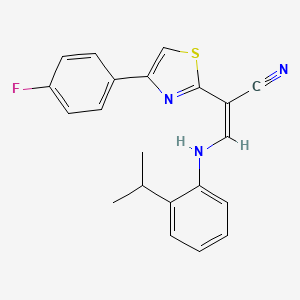
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H18FN3S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antitumor effects, enzyme inhibition, and antimicrobial properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazole ring, a fluorophenyl group, and an isopropylphenyl moiety, which may contribute to its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives with thiazole rings have been shown to inhibit various cancer cell lines effectively.
- Case Study : A study on thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests that this compound may possess similar potential.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications.
- Example : Research on related thiazole compounds has shown effective inhibition of kinases involved in cancer progression. For instance, a thiazole derivative demonstrated a 70% inhibition of the RET kinase at 10 µM concentration.
| Compound | Target Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Thiazole A | RET Kinase | 70% | 10 |
| Thiazole B | EGFR | 60% | 5 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented.
- Findings : A related compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways in cancer cells.
- Enzyme Interaction : Binding to active sites of kinases or other relevant enzymes, disrupting their function.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
Propriétés
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14(2)18-5-3-4-6-19(18)24-12-16(11-23)21-25-20(13-26-21)15-7-9-17(22)10-8-15/h3-10,12-14,24H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZKRNODFVUBL-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














